N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide is an organic compound with a complex structure that includes a tert-butylphenyl group and a trichlorophenoxy group
Preparation Methods
The synthesis of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzaldehyde with 2-(2,4,6-trichlorophenoxy)acetamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may interfere with cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide can be compared with similar compounds such as:
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the trichlorophenoxy group, resulting in different chemical properties and applications.
2,4,6-Tri-tert-butylphenol: Similar in structure but with additional tert-butyl groups, leading to increased steric hindrance and different reactivity.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups connected by a biphenyl linkage, used in different industrial applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O2/c1-19(2,3)13-6-4-12(5-7-13)10-23-24-17(25)11-26-18-15(21)8-14(20)9-16(18)22/h4-10H,11H2,1-3H3,(H,24,25)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVTPBEEOYMKE-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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